4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 383.44 g/mol. The compound is characterized by a sulfonamide functional group, which is known for its biological activity, particularly in antibacterial and antiviral applications.
The compound can be classified as a sulfonamide derivative due to the presence of the benzenesulfonamide moiety. It also contains a fluorine atom and an ethoxy group, contributing to its unique chemical properties. The presence of the tetrahydro-2H-pyran structure adds to its complexity, potentially influencing its biological interactions and pharmacokinetics.
The synthesis of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves several key steps:
These reactions generally require specific conditions such as temperature control and pH adjustments to optimize yield and purity .
The molecular structure of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is defined by its IUPAC name, which reflects its complex architecture. The InChI key for this compound is VODYZMNRMMAQDH-UHFFFAOYSA-N, providing a standardized way to identify it in chemical databases.
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)F
InChI=1S/C17H22FN3O4S/c1-2-25-17-4-3-15(9-16(17)18)26(22,23)20-14-10-19-21(12-14)11-13-5-7-24-8-6-13/h3-4,9-10,12-13,20H,2,5-8,11H2,1H3
This information indicates that the compound has multiple functional groups that contribute to its reactivity and interactions with biological targets.
The chemical reactivity of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can be analyzed through its ability to undergo various reactions:
These reactions are significant for generating derivatives that may exhibit improved pharmacological properties .
The mechanism of action for compounds like 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves:
Data supporting these mechanisms often derive from in vitro studies demonstrating the compound's effects on target organisms .
The physical properties of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity .
The applications of 4-ethoxy-3-fluoro-N-(1-(oxan-tetrahydro-methyl)-1H-pyrazol)-benzenesulfonamide span several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: